

The Versatile Heterocyclic Building Block: A Technical Guide to N-Boc-4-piperidineethanol

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Compound of Interest

Compound Name: *N*-Boc-4-piperidineethanol

Cat. No.: B155403

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Introduction

N-Boc-4-piperidineethanol, also known as tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected piperidine ring and a primary alcohol functional group, make it a versatile synthon for the creation of a diverse array of complex molecules with significant therapeutic potential. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in blockbuster drugs due to its favorable pharmacokinetic properties. The Boc protecting group offers stability during multi-step syntheses and can be readily removed under acidic conditions, while the hydroxyethyl side chain provides a convenient handle for further chemical modifications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of **N-Boc-4-piperidineethanol**, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **N-Boc-4-piperidineethanol** is presented in the table below, providing essential data for its use in synthetic chemistry.

Property	Value
CAS Number	89151-44-0 [1] [2]
Molecular Formula	C ₁₂ H ₂₃ NO ₃ [1] [2]
Molecular Weight	229.32 g/mol [1] [2]
Appearance	Colorless to light yellow oil or solid
Boiling Point	120-150 °C at 0.5 mmHg [1]
Density	1.043 g/mL at 25 °C [1]
Refractive Index (n ₂₀ /D)	1.4730 [1]
Synonyms	tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, N-(tert-Butoxycarbonyl)-4-piperidineethanol
InChI Key	YBNJZIDYXCGAPX-UHFFFAOYSA-N [1]
SMILES	CC(C)(C)OC(=O)N1CCC(CCO)CC1 [1]

Synthesis of N-Boc-4-piperidineethanol

The synthesis of **N-Boc-4-piperidineethanol** is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative. A common and efficient method involves the reduction of ethyl 1-Boc-piperidine-4-acetate.

Experimental Protocol: Reduction of Ethyl 1-Boc-piperidine-4-acetate

This protocol outlines the reduction of the ester functionality of ethyl 1-Boc-piperidine-4-acetate to the primary alcohol of **N-Boc-4-piperidineethanol** using a suitable reducing agent such as lithium borohydride or borane-tetrahydrofuran complex.

Materials:

- Ethyl 1-Boc-piperidine-4-acetate

- Lithium borohydride (LiBH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Flash column chromatography system with silica gel

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-Boc-piperidine-4-acetate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Reducing Agent: Slowly add a solution of lithium borohydride (2.0-3.0 equivalents) in THF or a 1M solution of borane-tetrahydrofuran complex (2.0-3.0 equivalents) to the stirred solution of the ester.

- Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.
- Work-up: Add saturated aqueous sodium bicarbonate solution to the mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford **N-Boc-4-piperidineethanol** as a pure product.

Applications in Drug Discovery

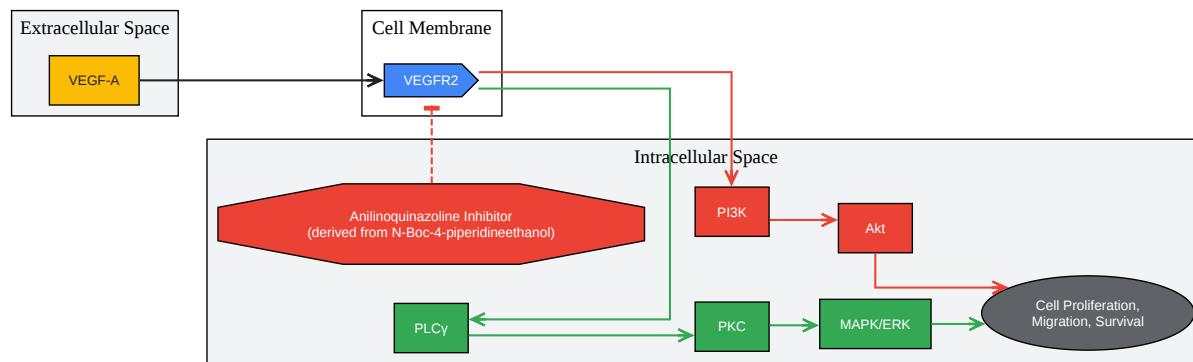
N-Boc-4-piperidineethanol serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Two notable examples are its use in the preparation of anilinoquinazoline-based Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.^[3]

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels (angiogenesis). In cancer, tumors exploit this process to secure a blood supply for their growth and metastasis. VEGF receptor tyrosine kinase inhibitors block the signaling cascade initiated by VEGF, thereby inhibiting tumor angiogenesis and growth.

The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling pathways, including the PLC γ -PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Anilinoquinazoline-based inhibitors, synthesized using **N-Boc-4-piperidineethanol**, act as ATP-competitive inhibitors at

the tyrosine kinase domain of VEGFR2, thus blocking the entire downstream signaling cascade.



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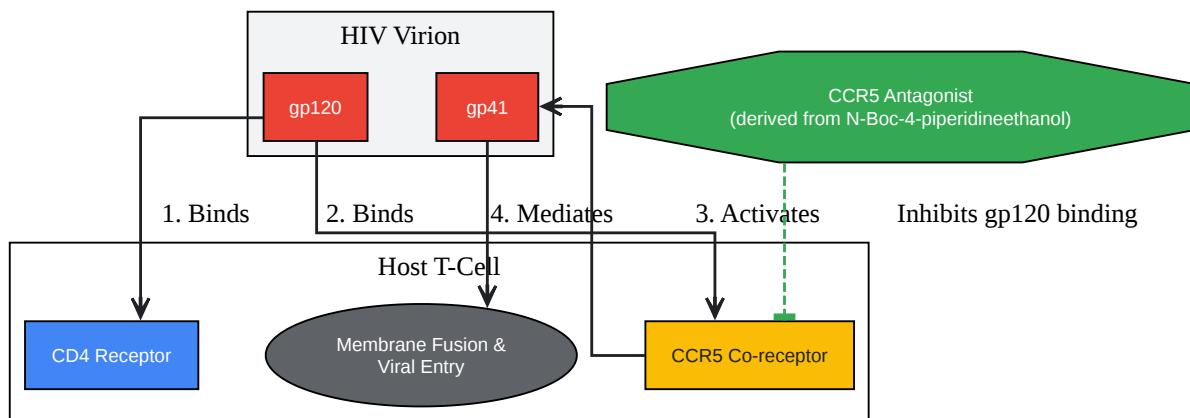
Caption: VEGF Signaling Pathway and Site of Inhibition.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of the Human Immunodeficiency Virus (HIV) to enter host immune cells, such as T-cells. CCR5 receptor antagonists are a class of antiretroviral drugs that block this entry process, thereby preventing viral replication.

The HIV entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a T-cell. This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor. This second binding event triggers a further conformational change in another viral protein, gp41, which mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, synthesized from **N-Boc-4-piperidineethanol**, are

allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is unable to interact with gp120, thus blocking viral entry.



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